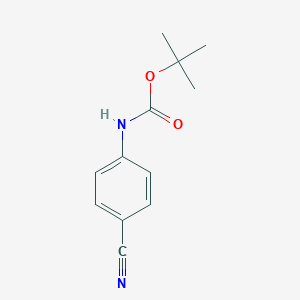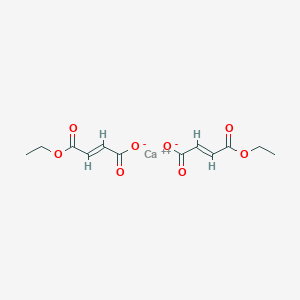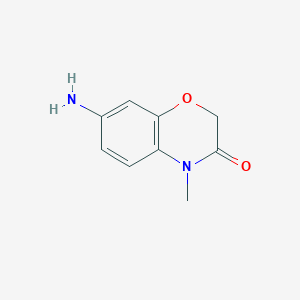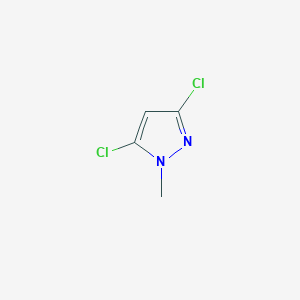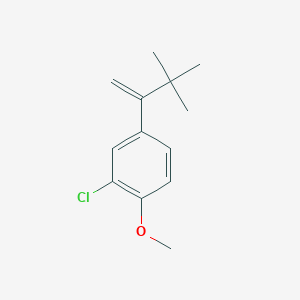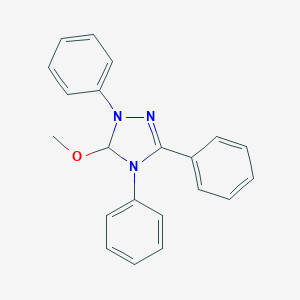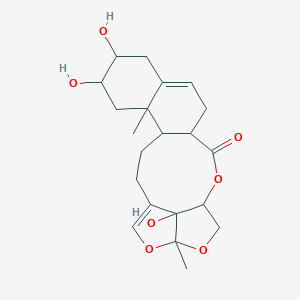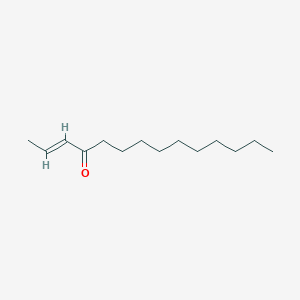
2-Tetradecen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tetradecen-4-one, also known as TDO, is an organic compound that has a unique chemical structure. It is a ketone that belongs to the family of aliphatic compounds. TDO has been widely studied due to its potential applications in various fields, including the food industry, agriculture, and medicine.
Mécanisme D'action
The mechanism of action of 2-Tetradecen-4-one is not fully understood. However, studies have shown that it interacts with certain receptors in the body, such as the GABA-A receptor and the TRPA1 receptor. It has been suggested that 2-Tetradecen-4-one may act as an agonist for these receptors, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
2-Tetradecen-4-one has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells. In addition, 2-Tetradecen-4-one has been shown to have anxiolytic and sedative effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Tetradecen-4-one is its unique chemical structure, which makes it a valuable compound for studying various biological processes. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. In addition, 2-Tetradecen-4-one is a relatively unstable compound, which can make it challenging to work with.
Orientations Futures
There are several future directions for 2-Tetradecen-4-one research. One area of interest is its potential as an insecticide, as it has been shown to have insecticidal properties. Another area of interest is its potential as an anti-inflammatory and anti-cancer agent, as it has shown promising results in animal studies. Finally, further research is needed to fully understand the mechanism of action of 2-Tetradecen-4-one and its potential therapeutic applications.
Conclusion:
In conclusion, 2-Tetradecen-4-one is a unique compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Tetradecen-4-one and its applications in various fields.
Méthodes De Synthèse
The synthesis of 2-Tetradecen-4-one can be achieved through several methods, including the oxidation of 2-tetradecene, the reduction of 2-tetradecen-4-one oxime, and the reaction of 2-tetradecen-4-ol with acetic anhydride. However, the most commonly used method is the oxidation of 2-tetradecene using potassium permanganate as an oxidizing agent. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The yield of 2-Tetradecen-4-one is around 60-70%.
Applications De Recherche Scientifique
2-Tetradecen-4-one has been extensively studied for its potential applications in various fields. In the food industry, it is used as a flavoring agent due to its pleasant odor. It is also used as an attractant for insects, such as fruit flies and mosquitoes. In agriculture, 2-Tetradecen-4-one has been shown to have insecticidal properties, making it a potential alternative to synthetic insecticides. In medicine, 2-Tetradecen-4-one has been studied for its anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
142449-97-6 |
|---|---|
Nom du produit |
2-Tetradecen-4-one |
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
(E)-tetradec-2-en-4-one |
InChI |
InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2/h4,12H,3,5-11,13H2,1-2H3/b12-4+ |
Clé InChI |
IYQXMKYJCXLWDT-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCCC(=O)/C=C/C |
SMILES |
CCCCCCCCCCC(=O)C=CC |
SMILES canonique |
CCCCCCCCCCC(=O)C=CC |
Synonymes |
2-Tetradecen-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



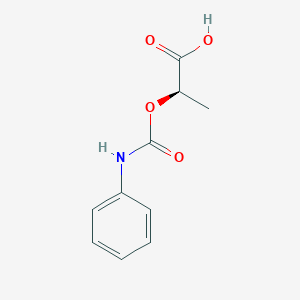
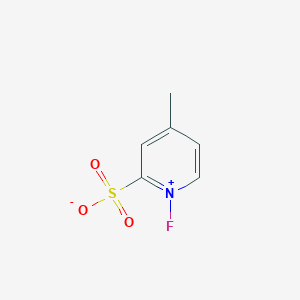
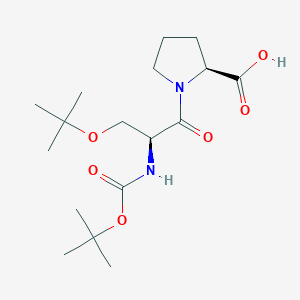
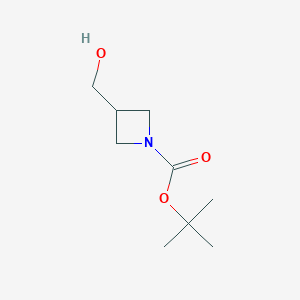
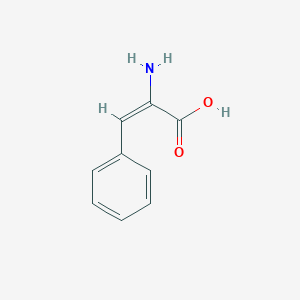
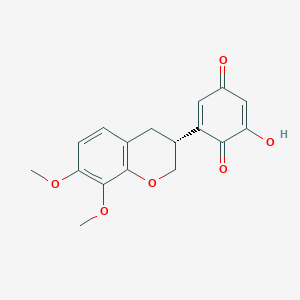
![8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B136590.png)
